L-Serine, L-gamma-glutamyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

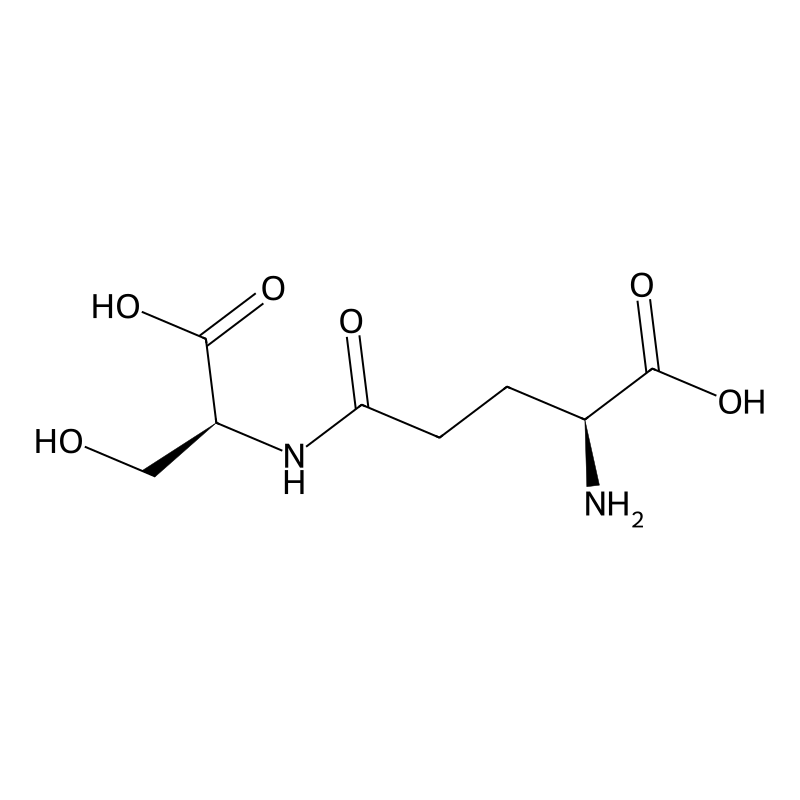

L-Serine, L-gamma-glutamyl- is a dipeptide compound formed from L-serine and gamma-glutamic acid. This compound is notable for its involvement in various biochemical processes and potential therapeutic applications. L-serine is a non-essential amino acid that plays a critical role in protein synthesis, cell proliferation, and the formation of sphingolipids in the central nervous system. Gamma-glutamic acid, a derivative of glutamate, is crucial for neurotransmission and metabolic pathways. The combination of these two amino acids results in a compound that possesses unique properties beneficial for biological functions.

L-Serine, L-gamma-glutamyl- can participate in several enzymatic reactions, particularly those catalyzed by gamma-glutamyl transpeptidase. This enzyme facilitates the transfer of the gamma-glutamyl moiety from one substrate to another, which can include amino acids or peptides. The reaction occurs in two steps:

- Acylation: The gamma-glutamyl moiety is transferred to the enzyme, forming an acyl-enzyme intermediate.

- Deacylation: The gamma-glutamyl group is then transferred to an acceptor molecule, resulting in the formation of the final product .

This mechanism highlights the compound's role in peptide synthesis and modification.

L-Serine, L-gamma-glutamyl- exhibits various biological activities that are significant for cellular function. It has been shown to enhance neuroprotection and promote neuronal health due to its involvement in neurotransmitter synthesis and metabolic pathways. Research indicates that L-serine supplementation may improve cognitive functions and reduce neuroinflammation in models of neurological disorders such as Alzheimer's disease and multiple sclerosis . Additionally, it plays a role in maintaining redox homeostasis, which is vital for cellular health.

The synthesis of L-Serine, L-gamma-glutamyl- can be achieved through several methods:

- Enzymatic Synthesis: Utilizing gamma-glutamyl transpeptidase to catalyze the reaction between L-serine and gamma-glutamic acid.

- Chemical Synthesis: Employing standard peptide coupling techniques where activating agents facilitate the formation of peptide bonds between amino acids.

- Biotransformation: Using microbial systems to produce dipeptides through fermentation processes that involve specific strains capable of synthesizing amino acids .

These methods allow for efficient production tailored to specific applications.

Studies on interaction mechanisms involving L-Serine, L-gamma-glutamyl- have revealed its ability to interact with various receptors and enzymes:

- Gamma-Glutamyl Transferase: The compound acts as a substrate for this enzyme, facilitating the transfer of gamma-glutamyl groups which are involved in cellular signaling pathways.

- Calcium-Sensing Receptors: It may influence gastrointestinal signaling by modulating hormone release in response to nutrient intake .

These interactions underline its significance in both metabolic processes and therapeutic contexts.

L-Serine, L-gamma-glutamyl- shares structural similarities with other compounds that contain gamma-glutamyl or serine moieties. Below is a comparison with similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Gamma-Glutamyl-Cysteine | Tripeptide | Involved in antioxidant defense (glutathione) |

| Gamma-Glutamyl-Valine | Dipeptide | Enhances umami taste; involved in flavor chemistry |

| L-Serine | Amino Acid | Precursor for neurotransmitters; supports brain health |

| Gamma-Aminobutyric Acid | Amino Acid | Major inhibitory neurotransmitter; regulates neuronal excitability |

L-Serine, L-gamma-glutamyl- is unique due to its dual role as both an amino acid and a component of peptide synthesis pathways, contributing to both structural and functional aspects within biological systems.

Purity

Physical Description

XLogP3

Exact Mass

LogP

Appearance

Storage

Wikipedia

Dates

2: Moldes CA, Cantarelli MA, Camiña JM, Tsai SM, Azevedo RA. Changes in Amino Acid Profile in Roots of Glyphosate Resistant and Susceptible Soybean (Glycine max) Induced by Foliar Glyphosate Application. J Agric Food Chem. 2017 Oct 11;65(40):8823-8828. doi: 10.1021/acs.jafc.7b03676. Epub 2017 Sep 27. PubMed PMID: 28920676.

3: Zhao L, Zhang Y, Venkitasamy C, Pan Z, Zhang L, Guo S, Xiong W, Xia H, Wenlong L, Xinhua G. Preparation of umami octopeptide with recombined Escherichia coli: Feasibility and challenges. Bioengineered. 2017 Sep 13:1-4. doi: 10.1080/21655979.2017.1378839. [Epub ahead of print] PubMed PMID: 28902573.

4: Adewole DI, Rogiewicz A, Dyck B, Nyachoti CM, Slominski BA. Standardized ileal digestible amino acid contents of canola meal from Canadian crushing plants for growing pigs. J Anim Sci. 2017 Jun;95(6):2670-2679. doi: 10.2527/jas.2017.1372. PubMed PMID: 28727034.

5: Zhang N, Wu Y, Huang Z, Yao L, Zhang L, Cai Q, Shen X, Jiang H, Ding H. The PK-PD Relationship and Resistance Development of Danofloxacin against Mycoplasma gallisepticum in An In Vivo Infection Model. Front Microbiol. 2017 May 30;8:926. doi: 10.3389/fmicb.2017.00926. eCollection 2017. PubMed PMID: 28611739; PubMed Central PMCID: PMC5447713.

6: Yang Y, Fan TW, Lane AN, Higashi RM. Chloroformate derivatization for tracing the fate of Amino acids in cells and tissues by multiple stable isotope resolved metabolomics (mSIRM). Anal Chim Acta. 2017 Jul 11;976:63-73. doi: 10.1016/j.aca.2017.04.014. Epub 2017 Apr 10. PubMed PMID: 28576319; PubMed Central PMCID: PMC5638134.

7: Brestenský M, Nitrayová S, Patráš P. Ileal endogenous losses in pigs feeding a protein-free diet or diets with different contents of casein or crystalline amino acids. Arch Anim Nutr. 2017 Jun;71(3):210-218. doi: 10.1080/1745039X.2017.1312832. PubMed PMID: 28429994.

8: Rotter M, Brandmaier S, Prehn C, Adam J, Rabstein S, Gawrych K, Brüning T, Illig T, Lickert H, Adamski J, Wang-Sattler R. Stability of targeted metabolite profiles of urine samples under different storage conditions. Metabolomics. 2017;13(1):4. Epub 2016 Nov 28. PubMed PMID: 27980503; PubMed Central PMCID: PMC5126183.

9: Kim BG, Liu Y, Stein HH. Effects of collection time on flow of chromium and dry matter and on basal ileal endogenous losses of amino acids in growing pigs. J Anim Sci. 2016 Oct;94(10):4196-4204. doi: 10.2527/jas.2015-0248. PubMed PMID: 27898860.

10: Aguer C, Piccolo BD, Fiehn O, Adams SH, Harper ME. A novel amino acid and metabolomics signature in mice overexpressing muscle uncoupling protein 3. FASEB J. 2017 Feb;31(2):814-827. doi: 10.1096/fj.201600914R. Epub 2016 Nov 10. PubMed PMID: 27871066; PubMed Central PMCID: PMC5240668.

11: Také A, Nakashima T, Inahashi Y, Shiomi K, Takahashi Y, Ōmura S, Matsumoto A. Analyses of the cell-wall peptidoglycan structures in three genera Micromonospora, Catenuloplanes, and Couchioplanes belonging to the family Micromonosporaceae by derivatization with FDLA and PMP using LC/MS. J Gen Appl Microbiol. 2016 Sep 12;62(4):199-205. doi: 10.2323/jgam.2016.02.007. Epub 2016 Jul 29. PubMed PMID: 27477252.

12: Jiang X, Andersson M, Chau BT, Wong LY, Villafuerte MK, Kaback HR. Role of Conserved Gly-Gly Pairs on the Periplasmic Side of LacY. Biochemistry. 2016 Aug 9;55(31):4326-32. doi: 10.1021/acs.biochem.6b00666. Epub 2016 Aug 1. PubMed PMID: 27438891; PubMed Central PMCID: PMC5456280.

13: Amarasinghe C, Hossain MM, Jin JP. Functional Basis of Three New Recessive Mutations of Slow Skeletal Muscle Troponin T Found in Non-Amish TNNT1 Nemaline Myopathies. Biochemistry. 2016 Aug 16;55(32):4560-7. doi: 10.1021/acs.biochem.6b00577. Epub 2016 Aug 2. PubMed PMID: 27429059.

14: Liu F, Zhao ZS, Ren Y, Cheng G, Tang XF, Tang B. Autocatalytic activation of a thermostable glutamyl endopeptidase capable of hydrolyzing proteins at high temperatures. Appl Microbiol Biotechnol. 2016 Dec;100(24):10429-10441. Epub 2016 Jul 4. PubMed PMID: 27377749.

15: Pandyarajan V, Phillips NB, Rege N, Lawrence MC, Whittaker J, Weiss MA. Contribution of TyrB26 to the Function and Stability of Insulin: STRUCTURE-ACTIVITY RELATIONSHIPS AT A CONSERVED HORMONE-RECEPTOR INTERFACE. J Biol Chem. 2016 Jun 17;291(25):12978-90. doi: 10.1074/jbc.M115.708347. Epub 2016 Apr 26. PubMed PMID: 27129279; PubMed Central PMCID: PMC4933216.

16: Lai CY, Hsieh LL, Tang R, Santella RM, Chang-Chieh CR, Yeh CC. Association between polymorphisms of APE1 and OGG1 and risk of colorectal cancer in Taiwan. World J Gastroenterol. 2016 Mar 28;22(12):3372-80. doi: 10.3748/wjg.v22.i12.3372. PubMed PMID: 27022219; PubMed Central PMCID: PMC4806195.

17: Patel SJ, Lewis BE, Long JE, Nambi S, Sassetti CM, Stemmler TL, Argüello JM. Fine-tuning of Substrate Affinity Leads to Alternative Roles of Mycobacterium tuberculosis Fe2+-ATPases. J Biol Chem. 2016 May 27;291(22):11529-39. doi: 10.1074/jbc.M116.718239. Epub 2016 Mar 28. PubMed PMID: 27022029; PubMed Central PMCID: PMC4882424.

18: Zhu W, Easthon LM, Reinhardt LA, Tu C, Cohen SE, Silverman DN, Allen KN, Richards NG. Substrate Binding Mode and Molecular Basis of a Specificity Switch in Oxalate Decarboxylase. Biochemistry. 2016 Apr 12;55(14):2163-73. doi: 10.1021/acs.biochem.6b00043. Epub 2016 Apr 4. PubMed PMID: 27014926; PubMed Central PMCID: PMC4854488.

19: Hou Y, Yao K, Yin Y, Wu G. Endogenous Synthesis of Amino Acids Limits Growth, Lactation, and Reproduction in Animals. Adv Nutr. 2016 Mar 15;7(2):331-42. doi: 10.3945/an.115.010850. Print 2016 Mar. Review. PubMed PMID: 26980816; PubMed Central PMCID: PMC4785480.

20: Liu L, Sommermeyer D, Cabanov A, Kosasih P, Hill T, Riddell SR. Inclusion of Strep-tag II in design of antigen receptors for T-cell immunotherapy. Nat Biotechnol. 2016 Apr;34(4):430-4. doi: 10.1038/nbt.3461. Epub 2016 Feb 22. PubMed PMID: 26900664; PubMed Central PMCID: PMC4940167.